molecular formula C20H19ClN2O4 B5972315 N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide

N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide

Cat. No. B5972315
M. Wt: 386.8 g/mol
InChI Key: ILLZHQAMMPUOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide, also known as BTCP, is a synthetic compound that belongs to the class of phenylpiperidine derivatives. It was first synthesized in the 1970s and has been widely studied for its potential use as an analgesic and anesthetic agent.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide has been extensively studied for its potential use as an analgesic and anesthetic agent. It has been shown to have high affinity for the mu-opioid receptor, which is responsible for mediating pain relief and other physiological effects. In addition, N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. It has been shown to reduce the severity of withdrawal symptoms in animal models and may have potential as a treatment for opioid addiction.

Mechanism of Action

N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide acts as a potent agonist of the mu-opioid receptor, which is responsible for mediating pain relief and other physiological effects. It binds to the receptor with high affinity and activates downstream signaling pathways that lead to the release of endogenous opioids, such as endorphins and enkephalins. This results in the inhibition of pain signaling and the induction of a state of analgesia and euphoria.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has been shown to be highly effective in reducing pain in animal models and may have potential as a clinical analgesic. However, it also has a number of side effects, including respiratory depression, nausea, and vomiting, which limit its clinical use.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide has a number of advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. It is also relatively easy to synthesize and can be obtained in large quantities. However, it also has a number of limitations, including its potential for abuse and its side effects, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide, including its use as a clinical analgesic, its potential for the treatment of drug addiction and withdrawal symptoms, and its potential as a research tool for studying the mu-opioid receptor and other aspects of pain signaling. In addition, further research is needed to better understand the side effects and potential risks associated with N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide and other phenylpiperidine derivatives.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide involves several steps, including the reaction of 3-chlorobenzoyl chloride with 1,3-benzodioxole in the presence of a base, followed by the reaction of the resulting acid chloride with piperidinecarboxamide. The final product is obtained after purification by recrystallization. The synthesis of N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide is relatively straightforward and can be achieved using standard laboratory equipment.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(3-chlorobenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c21-15-5-1-3-13(9-15)19(24)14-4-2-8-23(11-14)20(25)22-16-6-7-17-18(10-16)27-12-26-17/h1,3,5-7,9-10,14H,2,4,8,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLZHQAMMPUOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.